molecular formula C17H17N3O3 B2360068 N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide CAS No. 1103516-51-3

N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide

Cat. No. B2360068
CAS RN: 1103516-51-3
M. Wt: 311.341
InChI Key: IKOAKPSSPCCGHV-UHFFFAOYSA-N
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Description

“N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide” is a chemical compound with the molecular formula C17H17N3O3. It belongs to the class of compounds known as indolines, which are bicyclic organic heterocyclic compounds with aromatic and weakly basic properties . The indoline structure is found in a large number of natural products and has been studied in recent years for its potential in drug development .


Molecular Structure Analysis

The structure of indoline consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocycles containing nitrogen, such as 1-N-(4-methoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide , are versatile in synthetic chemistry and have a wide range of prospective medicinal applications . They are known to display significant biological activities, which makes them valuable for synthesizing various heterocyclic compounds.

Medicinal Chemistry: Drug Design and Discovery

The indole moiety is prevalent in many natural products and drugs. Its derivatives, including our compound of interest, are investigated for their potential as biologically active compounds for treating cancer cells, microbes, and different types of disorders . This compound could serve as a key intermediate in the synthesis of novel therapeutic agents.

properties

IUPAC Name

1-N-(4-methoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-23-13-8-6-12(7-9-13)19-17(22)20-14-5-3-2-4-11(14)10-15(20)16(18)21/h2-9,15H,10H2,1H3,(H2,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOAKPSSPCCGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2C(CC3=CC=CC=C32)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide

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